2-Methylimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of 2-aminopyridine derivatives with appropriate nitriles under specific conditions. One common method involves the reaction of 2-aminopyridine with acetonitrile in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imidate, which cyclizes to form the desired imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyrazine: Used in drug development and organic synthesis.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with significant biological activity.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various specialized applications .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h2-4,6H,1H3 |
InChI Key |
QPRTZXZXKJIDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C#N |
Origin of Product |
United States |
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